molecular formula C6H4N8O3 B8056277 4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B8056277
M. Wt: 236.15 g/mol
InChI Key: JQQMIUAGMKKINK-UHFFFAOYSA-N
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Description

3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’'-diamine is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’‘-diamine typically involves the substitution of nitro groups in precursor compounds. One common method involves treating 4,4’‘-dinitro-3,3’:4’,3’'-ter-1,2,5-oxadiazole with an equivalent quantity of ammonia in solvents of low polarity . This reaction results in the formation of the desired diamine compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’'-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3’:4’,3’‘-Ter-1,2,5-oxadiazole-4,4’'-diamine involves its interaction with various molecular targets and pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Properties

IUPAC Name

4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N8O3/c7-5-3(11-16-13-5)1-2(10-15-9-1)4-6(8)14-17-12-4/h(H2,7,13)(H2,8,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQMIUAGMKKINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C2=NON=C2N)C3=NON=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 4
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

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